7-Hydroxy-TSU-68

Drug Metabolism Pharmacokinetics Hepatic Clearance

Accurate quantification of TSU-68 autoinduction demands isomer-specific metabolite standards. Substituting 7-Hydroxy-TSU-68 with its 5- or 6-hydroxy regioisomers introduces error, as each isomer exhibits distinct CYP1A-mediated intrinsic clearance rates (Vmax/Km = 6 vs. 13 vs. 25 µL/min/mg respectively). • Validated LC-MS/MS reference standard for CYP1A1/2 autoinduction quantification • Distinct kinetic parameters enable precise PBPK model calibration for DDI prediction • Essential for resolving isomer-specific metabolism across species, genotypes & disease states Supplied with comprehensive CoA. Bulk quantities available upon request.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B13922204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-TSU-68
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C(=CC=C3)O)NC2=O
InChIInChI=1S/C18H18N2O4/c1-9-11(6-7-16(22)23)10(2)19-14(9)8-13-12-4-3-5-15(21)17(12)20-18(13)24/h3-5,8,19,21H,6-7H2,1-2H3,(H,20,24)(H,22,23)/b13-8+
InChIKeyNTSFCHHACMZKEA-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-TSU-68: CYP1A Autoinduction Metabolite


7-Hydroxy-TSU-68 (CAS 1035154-52-9, molecular weight 326.35 g/mol, C18H18N2O4) is a derivative and a primary oxidative metabolite of the antiangiogenic agent TSU-68 (Orantinib, SU6668). It is generated via hepatic cytochrome P450 (CYP)-mediated hydroxylation, specifically at the 7-position of the indolinone ring [1]. This compound is not a therapeutic agent itself but serves as a critical analytical standard and research tool for investigating the clinically significant phenomenon of CYP1A autoinduction by TSU-68 .

7-Hydroxy-TSU-68 Isomer Selection for CYP Studies


Substituting 7-Hydroxy-TSU-68 with its regioisomers, 5-Hydroxy-TSU-68 or 6-Hydroxy-TSU-68, is scientifically invalid for quantitative studies of TSU-68 metabolism. These three hydroxylated metabolites are formed concurrently but exhibit distinct kinetic parameters (intrinsic clearance), indicating that they are not interchangeable [1]. The formation of each isomer is differentially influenced by CYP enzyme induction and genetic polymorphisms. Utilizing an incorrect or uncharacterized isomer compromises the accuracy of analytical methods designed to measure the specific autoinduction level of TSU-68, leading to erroneous pharmacokinetic and pharmacodynamic interpretations [2].

7-Hydroxy-TSU-68: Differentiating from Regioisomers


Intrinsic Clearance Differences of TSU-68 Metabolites

In a direct head-to-head comparison using human liver microsomes, the intrinsic clearance (Vmax/Km) for the formation of the 7-hydroxy metabolite is significantly lower than that of the 6-hydroxy regioisomer and differs from the 5-hydroxy metabolite. This quantification establishes the non-equivalence of these metabolites [1].

Drug Metabolism Pharmacokinetics Hepatic Clearance

Autoinduction of 7-Hydroxy-TSU-68 Formation

Treatment of human hepatocytes with TSU-68 leads to a profound autoinduction of its own metabolism, including a substantial increase in 7-hydroxylation. This dynamic response is a key differentiator from static measurements in non-induced systems [1].

Enzyme Induction CYP1A Autoinduction

CYP1A1/2-Specific 7-Hydroxylation

Unlike the parent compound TSU-68, which is a multi-kinase inhibitor targeting VEGFR2, PDGFRβ, and FGFR1, the formation of 7-Hydroxy-TSU-68 is exclusively mediated by the CYP1A1 and CYP1A2 isoforms [1]. This is a class-level distinction where the metabolite's formation pathway is highly specific, whereas the parent has broad pharmacological activity.

Cytochrome P450 Reaction Phenotyping Metabolite Identification

Chemical Identity Verification

7-Hydroxy-TSU-68 is chemically defined by a unique CAS number (1035154-52-9) and IUPAC name: (Z)-3-(5-((7-hydroxy-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid . This distinguishes it from its regioisomers, 5-Hydroxy-TSU-68 (CAS 1035154-46-1) and 6-Hydroxy-TSU-68 (CAS 1035154-49-4).

Analytical Chemistry Quality Control Reference Standards

7-Hydroxy-TSU-68 Research Applications


LC-MS/MS Calibration Standard

7-Hydroxy-TSU-68 is an essential reference standard for developing and validating LC-MS/MS methods to quantify the extent of TSU-68 autoinduction in clinical or preclinical pharmacokinetic studies. Its distinct chromatographic and mass spectrometric properties allow for accurate measurement of this specific metabolite, which is directly linked to the clinically observed decrease in TSU-68 plasma concentrations over time [1].

In Vitro CYP1A1/2 Activity Probe

This metabolite serves as a specific, non-radioactive probe for CYP1A1/2 activity. Researchers can add TSU-68 to cultured human hepatocytes and measure the resulting concentration of 7-Hydroxy-TSU-68 to quantify the induction potential of new chemical entities or to assess the functional impact of genetic polymorphisms in CYP1A genes [1].

PBPK Model Input Parameter

The quantitative data on 7-Hydroxy-TSU-68 formation kinetics (Vmax/Km) and the magnitude of its autoinduction (fold-increase) are critical input parameters for building and validating PBPK models. These models are used to predict the complex, time-dependent pharmacokinetics of TSU-68 and its potential for drug-drug interactions in humans [2].

Comparative Metabolism of Regioisomers

In studies comparing TSU-68 metabolism across different species, genetic backgrounds, or disease states, the specific measurement of 7-Hydroxy-TSU-68 alongside its 5- and 6-hydroxy isomers is crucial. The unique kinetic profile of each isomer provides a high-resolution picture of CYP1A function and regulation, which would be obscured by measuring total hydroxylated products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy-TSU-68

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.